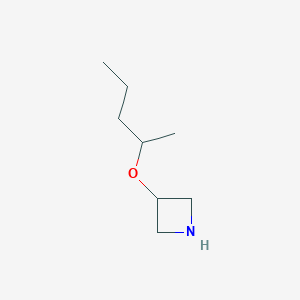

3-(Pentan-2-yloxy)azetidine

Description

Overview of Azetidines as Four-Membered Nitrogen Heterocycles in Organic Synthesis

Azetidines are saturated four-membered rings containing a nitrogen atom. acs.org They are considered valuable intermediates and structural motifs in organic synthesis and medicinal chemistry. researchgate.netgoogle.com Their utility stems from a unique combination of stability and reactivity. While more stable and easier to handle than their three-membered counterparts, aziridines, they possess significant ring strain (approximately 25.4 kcal/mol), which can be harnessed for various chemical transformations. nih.gov This ring strain makes them susceptible to ring-opening reactions, providing a pathway to a variety of functionalized acyclic amines. researchgate.net Conversely, the intact azetidine (B1206935) ring can be incorporated into larger molecules as a rigid scaffold. google.com

Historical Context and Evolution of Azetidine Research in Heterocyclic Chemistry

The history of azetidine chemistry dates back to the late 19th century. However, for a long time, their synthesis was considered challenging, which limited their exploration. google.com A pivotal moment in azetidine research was the discovery of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, in 1955 from the plant Convallaria majalis. acs.org This discovery spurred interest in the biological activities of azetidine-containing compounds. The development of more efficient synthetic methods, such as the cyclization of γ-amino alcohols and γ-haloamines, and the reduction of β-lactams, has made a wider range of azetidine derivatives accessible for research. researchgate.netgoogle.com In recent years, research has focused on developing stereoselective syntheses and new methods for the functionalization of the azetidine ring, including C-H activation and cross-coupling reactions. nih.gov

Structural Strain and Conformational Considerations in Azetidine Derivatives Relevant to Synthesis and Reactivity

The four-membered ring of azetidine is not planar and typically adopts a puckered conformation to relieve some of its torsional strain. spirochem.com The degree of puckering can be influenced by the nature and position of substituents on the ring. spirochem.comgoogle.com For instance, in substituted azetidines, there is a preference for larger substituents to occupy the equatorial position in the puckered conformation to minimize steric interactions. spirochem.com This conformational preference can have a significant impact on the reactivity and stereochemical outcome of reactions involving the azetidine ring. The ring strain also influences bond angles, which deviate from the ideal tetrahedral angle, making the ring susceptible to cleavage under certain conditions.

Rationale for Academic Research Focus on 3-(Pentan-2-yloxy)azetidine and Related 3-Alkoxyazetidines as Distinct Scaffolds

The academic and industrial interest in 3-alkoxyazetidines, including this compound, is largely driven by their potential applications in medicinal chemistry. The 3-alkoxyazetidine scaffold is considered a valuable building block in drug discovery for several reasons:

Bioisosteric Replacement: The 3-alkoxyazetidine moiety can act as a bioisostere for other common functional groups in drug molecules, such as morpholines or piperidines. spirochem.comwikipedia.org Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), reduce toxicity, or enhance efficacy, without drastically altering its chemical structure. nih.govwikipedia.org

Introduction of Three-Dimensionality: The non-planar, rigid structure of the azetidine ring introduces three-dimensionality into a molecule. This is increasingly recognized as a desirable feature in drug candidates, as it can lead to improved target selectivity and reduced off-target effects.

Scaffold for Further Functionalization: The nitrogen atom of the azetidine ring provides a convenient handle for further chemical modification, allowing for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. ktu.edu

The investigation of specific isomers like this compound, which contains a chiral center in the alkoxy group, also allows for the exploration of stereochemistry on biological activity.

Interactive Data Table: Properties of Related Azetidine Compounds

Since specific experimental data for this compound is not widely available in the public domain, the following table presents data for related and precursor molecules to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 3-Hydroxyazetidine hydrochloride | 18621-18-6 | C₃H₈ClNO | 109.55 | Precursor |

| 1-Boc-3-hydroxyazetidine | 142253-55-2 | C₈H₁₅NO₃ | 189.21 | Protected Precursor |

| 3-Ethoxyazetidine | 88536-21-4 | C₅H₁₁NO | 101.15 | Analog |

| 3-(Propan-2-yloxy)azetidine hydrochloride | Not Available | C₆H₁₄ClNO | 151.63 | Analog |

| This compound | 1692722-96-5 | C₈H₁₇NO | 143.23 | Target Compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-pentan-2-yloxyazetidine |

InChI |

InChI=1S/C8H17NO/c1-3-4-7(2)10-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

QYRDSSKOWCDLCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OC1CNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azetidine Ring Systems Bearing C3 Alkoxy Functionality

Cyclization Reactions for Azetidine (B1206935) Core Construction

The formation of the strained azetidine ring through cyclization is a cornerstone of its synthesis. These methods typically involve the formation of a key carbon-nitrogen bond from a suitably functionalized acyclic precursor.

Intramolecular Nucleophilic Substitution Reactions in Azetidine Synthesis

Intramolecular SN2 reactions are among the most traditional and widely used methods for constructing the azetidine ring. nih.gov This strategy relies on the cyclization of a propane (B168953) backbone containing a nucleophilic amine at the 1-position and a suitable leaving group at the 3-position. magtech.com.cn

A common and effective precursor for 3-hydroxyazetidines is 1-alkylamino-3-chloro-2-propanol, which can be synthesized from the reaction of primary amines with epichlorohydrin. researchgate.net The subsequent cyclization is typically promoted by a base to deprotonate the secondary amine, which then displaces the chloride ion to form the N-substituted azetidin-3-ol (B1332694). researchgate.net The N-alkyl-2,3-epoxypropylamines formed as intermediates can also be rearranged to N-alkylazetidin-3-ols using a base like triethylamine (B128534) in refluxing acetonitrile. researchgate.net

Once the azetidin-3-ol core is established (often with a suitable protecting group on the nitrogen, such as a Boc or benzyl (B1604629) group), the C3-alkoxy group can be introduced. A standard method for this transformation is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) and the resulting alkoxide is treated with an alkyl halide, such as 2-bromopentane (B28208), to yield the desired 3-(pentan-2-yloxy)azetidine derivative.

Ring Contraction Strategies Towards Azetidines

Ring contraction of more readily available five-membered heterocycles provides an alternative and powerful route to functionalized azetidines. A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org This method involves a one-pot nucleophilic addition-ring contraction sequence. rsc.org

The proposed mechanism begins with the nucleophilic attack of an alcohol (or other nucleophile) on the activated amide carbonyl group of the pyrrolidinone. rsc.org This leads to the cleavage of the N–C(O) bond, forming an intermediate with a γ-positioned amide anion and an α-bromocarbonyl group. rsc.org This intermediate then undergoes an intramolecular SN2 cyclization, with the amide anion displacing the bromide, resulting in the formation of the four-membered azetidine ring. rsc.org This versatile method allows for the direct incorporation of various alkoxy groups at the α-position of the newly formed azetidine. organic-chemistry.org

| Nucleophile (NuH) | Solvent System | Product Structure | Yield (%) |

| Methanol | MeCN/MeOH | α-methoxy-N-sulfonylazetidine | 95% |

| Ethanol | MeCN/EtOH | α-ethoxy-N-sulfonylazetidine | 98% |

| Isopropanol | MeCN/iPrOH | α-isopropoxy-N-sulfonylazetidine | 92% |

| Phenol | MeCN/Phenol | α-phenoxy-N-sulfonylazetidine | 85% |

| Benzylamine | MeCN/BnNH₂ | α-benzylamino-N-sulfonylazetidine | 73% |

This table summarizes the scope of the ring contraction reaction with various nucleophiles as reported by the Blanc group. rsc.org

Cycloaddition Reactions for Azetidine Ring Formation (e.g., [2+2] Cycloadditions)

[2+2] Cycloaddition reactions offer a convergent and efficient pathway to the azetidine core by combining two unsaturated fragments. magtech.com.cn The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic example, though its intermolecular application has historically been challenging. nih.govchemrxiv.org

Recent advancements have overcome many of these limitations through the use of visible-light photocatalysis. nih.gov The Schindler group reported a visible-light-mediated intermolecular [2+2] cycloaddition using 2-isoxazoline-3-carboxylates as versatile oxime-based imine precursors. nih.gov In this process, a commercially available iridium photocatalyst activates the oxime derivative via triplet energy transfer. rsc.orgnih.gov The excited-state intermediate then undergoes cycloaddition with a wide range of alkenes. rsc.org This method is characterized by its mild conditions and broad substrate scope, enabling the synthesis of highly functionalized azetidines that can be further elaborated to introduce C3-alkoxy groups. nih.gov

Intramolecular Amination Approaches for Azetidine Ring Closure

Modern catalytic methods involving intramolecular C–H amination have emerged as powerful tools for azetidine synthesis, offering high efficiency and selectivity.

One such approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reported by Gaunt and co-workers. rsc.org This reaction transforms linear amine precursors into functionalized azetidines. The key step involves the reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant. rsc.org This process allows for the direct formation of the C–N bond, closing the four-membered ring under relatively mild conditions. rsc.org

Another innovative strategy is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This Lewis acid-catalyzed reaction promotes the C3-selective intramolecular attack of the amine onto the epoxide, directly yielding azetidin-3-ol derivatives in high yields. nih.govfrontiersin.org The reaction tolerates a wide variety of functional groups, including those that are acid-sensitive. frontiersin.org The resulting azetidin-3-ol can then be O-alkylated as previously described to afford the target C3-alkoxy azetidine.

Strain-Release Homologation in Azetidine Synthesis

The high ring strain inherent in bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of substituted azetidines. rsc.org This strain-release strategy, pioneered by Aggarwal and others, provides a modular approach to a diverse range of functionalized azetidines. bris.ac.uknih.gov

In this methodology, ABBs are treated with nucleophilic organometallic reagents. The nucleophile adds to one of the bridgehead carbons, triggering the cleavage of the central C-N bond to relieve ring strain and forming a 3-substituted azetidine intermediate. rsc.org This method allows for the rapid construction of densely functionalized azetidines that would be difficult to access through other routes. rsc.org

Catalytic Approaches in Azetidine Synthesis

Catalysis has become indispensable in modern organic synthesis, and the construction of azetidine rings is no exception. Catalytic methods often provide superior efficiency, selectivity, and functional group tolerance compared to classical stoichiometric approaches. Many of the advanced methodologies described above rely on a key catalytic step.

Transition metal catalysis is particularly prominent. Palladium catalysts are used for intramolecular C–H amination reactions, enabling the direct conversion of unactivated C–H bonds to form the azetidine ring. rsc.org Iridium-based photosensitizers are crucial for visible-light-mediated [2+2] cycloadditions, allowing the use of low-energy light to access reactive excited states under mild conditions. rsc.orgnih.gov Furthermore, Lewis acids such as Lanthanum(III) triflate have proven effective in catalyzing the regioselective intramolecular aminolysis of epoxides to furnish the azetidin-3-ol core. nih.govfrontiersin.org Gold catalysts have also been employed in the oxidative cyclization of N-propargylsulfonamides to generate azetidin-3-ones, which are versatile precursors to 3-hydroxy and 3-alkoxy azetidines. nih.gov

These catalytic systems have significantly expanded the toolkit for chemists, enabling the construction of complex azetidine structures with high levels of control and efficiency.

| Catalytic System | Reaction Type | Key Transformation |

| Palladium(II) Complexes | Intramolecular C-H Amination | Cyclization of amine precursors via γ-C(sp³)–H activation. rsc.org |

| Iridium(III) Photocatalysts | [2+2] Cycloaddition | Visible-light-mediated aza Paternò-Büchi reaction of oximes and alkenes. rsc.orgnih.gov |

| Lanthanum(III) Triflate | Intramolecular Aminolysis | Regioselective ring-opening of cis-3,4-epoxy amines to form azetidin-3-ols. nih.govfrontiersin.org |

| Gold(I) Complexes | Oxidative Cyclization | Conversion of N-propargylsulfonamides to azetidin-3-ones via α-oxo gold carbenes. nih.gov |

| Copper(I) Complexes | [3+1] Cycloaddition | Asymmetric synthesis of azetines from diazoacetates and imido-sulfur ylides. researchgate.net |

Metal-Catalyzed Azetidine Formation

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry. Metal catalysis has emerged as a powerful tool to facilitate these formations, offering high efficiency, selectivity, and functional group tolerance. Various transition metals, each with unique catalytic properties, have been employed to forge the key carbon-nitrogen bond of the azetidine core.

Palladium-Catalyzed C-N Bond Formations

Palladium catalysis is a cornerstone of modern C-N bond formation, and its application in synthesizing azetidines has been demonstrated through intramolecular C(sp³)–H amination. nih.gov Efficient protocols have been developed for creating azetidines from substrates containing a picolinamide (B142947) (PA) directing group. nih.gov This strategy involves the activation of typically inert C(sp³)–H bonds at the γ-position relative to the nitrogen atom. nih.gov

The reaction often employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with an oxidant like PhI(OAc)₂. nih.govnih.gov The picolinamide directing group is crucial for bringing the palladium catalyst into proximity with the target C–H bond, enabling its activation and subsequent intramolecular amination to form the azetidine ring. nih.govresearchgate.net

In some complex molecular systems, such as pentacyclic triterpenoids, palladium-catalyzed azetidination has been observed as a competing pathway to C–H arylation. nih.gov The outcome of the reaction—either C-C or C-N bond formation—is influenced by the electronic properties of the reagents. For instance, the use of aryl iodides with electron-withdrawing groups can favor the reductive elimination that forms the C-N bond, leading to the azetidine product. nih.gov These methods are notable for their ability to use unactivated C-H bonds as synthetic handles for ring closure. nih.gov

| Catalyst System | Directing Group | Key Feature | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Oxidant | Picolinamide (PA) | Intramolecular amination of unactivated γ-C(sp³)-H bonds. | nih.gov |

| Pd(OAc)₂ / CuBr₂ / CsOAc | Picolinamide (PA) | Observed as a competing pathway to C-H arylation in triterpenoid (B12794562) systems. | nih.gov |

Copper-Catalyzed Cycloadditions and Cross-Couplings

Copper catalysis offers diverse and powerful pathways for azetidine synthesis. One innovative approach is the photo-induced copper-catalyzed radical [3+1] annulation of aliphatic amines with alkynes. researchgate.net This method constructs the azetidine ring by functionalizing two α-amino C(sp³)-H bonds. researchgate.net The reaction is initiated by a photogenerated α-aminoalkyl radical which adds to an alkyne, leading to a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a subsequent 4-exo-trig cyclization to yield the azetidine scaffold. researchgate.net

Another strategy involves a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. acs.org This tandem process proceeds through a rsc.orgbohrium.com-rearrangement and a 4π-electrocyclization of an N-allenylnitrone intermediate, resulting in the formation of azetidine nitrones. acs.org The choice of ligand, such as 2-aminopyridine, can significantly improve the yield of the desired product. acs.org

Furthermore, a general synthesis of azetidines has been achieved via a copper-catalyzed, photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This method demonstrates excellent regioselectivity, using a heteroleptic copper complex under visible light to convert ynamides into the corresponding azetidines. nih.gov

| Methodology | Starting Materials | Catalyst/Conditions | Key Intermediate/Pathway | Reference |

|---|---|---|---|---|

| [3+1] Radical Annulation | Aliphatic Amines, Alkynes | Copper Photoredox Catalyst | α-aminoalkyl radical, 4-exo-trig cyclization | researchgate.net |

| Skeletal Rearrangement | O-propargylic oximes | Copper(I) with 2-aminopyridine | rsc.orgbohrium.com-rearrangement, 4π-electrocyclization | acs.org |

| Anti-Baldwin Cyclization | Ynamides | [Cu(bcp)DPEphos]PF₆ / Visible Light | Radical 4-exo-dig cyclization | nih.gov |

Lanthanide-Catalyzed Intramolecular Regioselective Aminolysis (e.g., La(OTf)₃)

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be exceptional catalysts for the synthesis of azetidines through the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. bohrium.comnih.govelsevierpure.comdntb.gov.uanih.gov This methodology provides direct access to 3-hydroxyazetidines, which are ideal precursors for C3-alkoxy functionalized azetidines like this compound.

The reaction involves the activation of the epoxide ring by the Lewis acidic La(OTf)₃ catalyst, facilitating a nucleophilic attack by the tethered amine. nih.gov A key aspect of this method is its high regioselectivity; the catalyst promotes a C3-selective intramolecular aminolysis, leading to the desired azetidine product in high yields. nih.gov This process is tolerant of a wide array of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov The reaction typically proceeds by adding a catalytic amount of La(OTf)₃ (e.g., 5 mol%) to a solution of the cis-3,4-epoxy amine in a solvent like dichloroethane (DCE) and stirring under reflux. nih.gov

| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| cis-3,4-epoxy amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ (DCE) | Reflux | 3-Hydroxyazetidine | High | nih.gov |

Nickel-Catalyzed Transformations

Nickel catalysis provides a cost-effective and sustainable alternative to precious metal-catalyzed reactions for azetidine synthesis and functionalization. digitellinc.comcalstate.edu One notable strategy is the highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with a functionalized aziridine (B145994) precursor. nih.gov This sequence ultimately leads to the formation of enantiomerically pure 2-alkyl azetidines through a cyclization step triggered by the activation of a tethered thiophenyl group. nih.gov

Another powerful application is the decarboxylative cross-coupling of redox-active esters derived from azetidine-2-carboxylic acids with heteroaryl iodides. researchgate.netthieme-connect.com This "off-the-shelf" approach, often utilizing a NiBr₂·dme/dtbbpy catalyst system, allows for the synthesis of 2-heteroaryl azetidines, which are valuable building blocks in medicinal chemistry. thieme-connect.com While these methods primarily functionalize the C2-position, they underscore the utility of nickel in manipulating strained ring systems and establishing key C-C bonds on the azetidine scaffold. nih.govthieme-connect.com The inherent ring strain of azetidines makes them promising substrates for various nickel-catalyzed transformations. digitellinc.comcalstate.edu

Gold-Catalyzed Transformations Involving Azetidine Ring Opening

Gold catalysts, known for their unique π-acidic character, can facilitate transformations of azetidines, particularly those involving ring-opening reactions. A prominent example is the gold-catalyzed reaction of 2-alkynylazetidines with alcohols. researchgate.netnih.govacs.org In this process, the gold(I) catalyst activates the alkyne moiety, promoting a nucleophilic attack by the alcohol. acs.org This is followed by a ring-opening of the strained azetidine, ultimately yielding δ-amino-α,β-unsaturated ketones. nih.govacs.org The ring strain of the azetidine is crucial for the C-N bond cleavage step. acs.org This transformation requires an electron-withdrawing group on the azetidine nitrogen to proceed efficiently. acs.org

Gold catalysts are also employed in the formation of the azetidine ring itself. A stereoselective Au-catalyzed 4-exo-dig cyclization has been developed as part of a ring expansion strategy that transforms propargylic aziridines into alkylidene azetidines. acs.orgnih.gov This reaction proceeds through a rearrangement followed by the gold-catalyzed ring-closing step. acs.org

| Transformation | Substrate | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Nucleophilic Ring Opening | 2-Alkynylazetidines | Gold(I) complex | δ-Amino-α,β-unsaturated ketones | Ring strain is essential for C-N bond cleavage. | acs.org |

| Ring Expansion/Cyclization | Propargylic Aziridines | [AuCl(PEt₃)] / AgOTf | Alkylidene Azetidines | Proceeds via a rare 4-exo-dig cyclization. | acs.orgnih.gov |

Tin(II)-Catalyzed Tandem Cyclizations to Azetidine-2,4-diones

Tin(II) catalysis has been effectively utilized in a novel, one-pot tandem reaction to construct 3-substituted azetidine-2,4-diones. rsc.org This methodology provides an efficient and straightforward route to the azetidine core from simple starting materials. rsc.org The reaction involves the annulation of aromatic aldehydes with ethyl cyanoacetate, catalyzed by a Sn(II) salt. rsc.org

The proposed mechanism involves a sequence of Knoevenagel condensation, hydration, and finally, a C–N cyclization reaction. rsc.org The Sn(II) catalyst is believed to activate the carbonyl group of the ester functionality in an intermediate, which facilitates the crucial ring-closing step to afford the azetidine-2,4-dione (B14163061) structure. rsc.org This protocol is notable for its operational simplicity, broad substrate scope with good functional group tolerance, and high yields. rsc.org Furthermore, the practicality of the method has been demonstrated through successful gram-scale synthesis. rsc.org Azetidine-2,4-diones are valuable synthetic intermediates that can be further modified to access a variety of C3-functionalized azetidines.

Photoredox Catalysis for Azetidine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, offering mild conditions to forge complex chemical bonds. This strategy has been successfully applied to the synthesis and functionalization of azetidine rings. The core principle involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate highly reactive radical intermediates.

Recent studies have demonstrated the generation of tertiary benzylic azetidine radicals from 3-aryl-3-carboxyazetidine precursors under photoredox conditions. These radicals readily engage in conjugate additions with activated alkenes, providing access to a range of medicinally relevant 3-aryl-3-alkyl substituted azetidines. This method is noted for its operational simplicity and tolerance of various functional groups.

Another innovative approach involves a [3+1] radical cascade cyclization enabled by photo-induced copper catalysis. In this transformation, photogenerated α-aminoalkyl radicals, derived from aliphatic amines, are trapped by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to construct the azetidine scaffold, often creating vicinal tertiary-quaternary stereocenters.

Furthermore, intermolecular [2+2] photocycloaddition reactions, a type of aza Paternò-Büchi reaction, have been developed using iridium(III) photocatalysts to activate 2-isoxazoline-3-carboxylates. These precursors react with various alkenes under blue light irradiation to yield densely functionalized azetidines.

| Method | Precursors | Catalyst/Conditions | Key Features |

| Decarboxylative Alkylation | 3-Aryl-3-carboxyazetidines, Activated Alkenes | Visible Light, Photocatalyst | Forms 3-aryl-3-alkyl azetidines; mild conditions. |

| [3+1] Radical Cascade | Aliphatic Amines, Alkynes | Visible Light, Copper Catalyst | Atom-economic; forms vicinal stereocenters. |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates, Alkenes | Blue Light, Ir(III) Photocatalyst | Access to highly substituted azetidines. |

Stereoselective Synthesis of Azetidine Derivatives

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance for accessing enantiopure or diastereomerically enriched azetidine derivatives.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. Several strategies have been established to achieve this for the azetidine core. One effective method involves the α-lithiation of N-protected 3-arylazetidines, followed by trapping with an electrophile. The directing effect of the N-protecting group, such as tert-butoxythiocarbonyl (Botc) or tert-pivaloyl (tPiv), can lead to high diastereoselectivity in the introduction of a substituent at the C2-position.

Another powerful technique is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo-trig pathway to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. The resulting iodinated azetidines are versatile intermediates that can be further functionalized through nucleophilic displacement of the iodide.

| Diastereoselective Method | Starting Materials | Key Reagents | Outcome |

| Directed α-Lithiation | N-Protected 3-Arylazetidine | s-BuLi, TMEDA, Electrophile | Highly diastereoselective C2-functionalization. |

| Iodocyclization | Homoallyl Amine | Iodine (I₂) | cis-2,4-Disubstituted iodo-azetidine. |

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Chiral phase-transfer catalysis has been successfully employed for the enantioselective synthesis of spirocyclic azetidine oxindoles. Using novel cinchona alkaloid-derived catalysts, intramolecular C-C bond formation is achieved with excellent enantiomeric ratios (up to 2:98 er). This method operates under mild conditions and is attractive for its sustainability. masterorganicchemistry.com

Gold-catalyzed reactions have also provided a pathway to chiral azetidin-3-ones. This flexible synthesis involves an oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared using chiral tert-butanesulfinamide chemistry. The reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion to form the azetidine ring with high enantiopurity (>98% ee). nih.gov

A general and scalable approach to chiral C2-substituted azetidines utilizes inexpensive and commercially available chiral tert-butanesulfinamides as chiral auxiliaries. This three-step method combines achiral starting materials with the sulfinamide to induce diastereocontrol during the formation of the azetidine ring, which can then be cleaved to afford the enantioenriched product. wikipedia.org

Specific Synthetic Routes to 3-Alkoxyazetidines, Including this compound

The synthesis of 3-alkoxyazetidines, such as this compound, is most commonly achieved via nucleophilic substitution, typically through an O-alkylation reaction analogous to the Williamson ether synthesis. This involves the reaction of an azetidine-based nucleophile (an alkoxide) with an alkyl electrophile (an alkyl halide or sulfonate). byjus.com

One synthetic strategy involves a two-step process starting from a 3-hydroxyazetidine. The hydroxyl group is first converted into a better leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (mesylate, tosylate). The resulting 3-haloazetidine or 3-sulfonyloxyazetidine is a potent electrophile.

This activated precursor can then react with the desired alkoxide, such as sodium pentan-2-oxide, in an SN2 reaction to form the target ether. However, this approach can be challenging. The preparation of 3-haloazetidines can be complex, and the subsequent SN2 reaction with a secondary alkoxide may face competition from elimination reactions, potentially reducing the yield of the desired 3-alkoxyazetidine.

A more direct and often preferred method for synthesizing 3-alkoxyazetidines is the direct O-alkylation of a 3-hydroxyazetidine precursor, most commonly the commercially available N-tert-butoxycarbonyl (Boc)-protected 3-hydroxyazetidine.

In this approach, the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is deprotonated with a strong base to form a nucleophilic alkoxide in situ. This alkoxide then reacts with an appropriate alkylating agent. To synthesize this compound, the alkylating agent would be a pentan-2-yl derivative with a good leaving group, such as 2-bromopentane or pentan-2-yl tosylate. The reaction is typically carried out in an anhydrous polar aprotic solvent.

A representative procedure involves treating tert-butyl 3-hydroxyazetidine-1-carboxylate with a base like potassium tert-butoxide or sodium hydride in tetrahydrofuran (B95107) (THF). jk-sci.com The alkylating agent (e.g., 2-bromopentane) is then added to the resulting alkoxide solution. The SN2 reaction furnishes the N-Boc-protected this compound. The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final product, this compound. jk-sci.com It is important to note that SN2 reactions with secondary halides can be slower and more prone to elimination side reactions than with primary halides. wikipedia.org

| O-Alkylation of N-Boc-3-hydroxyazetidine | |

| Substrate | tert-butyl 3-hydroxyazetidine-1-carboxylate |

| Base | Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) |

| Alkylating Agent | 2-Bromopentane or Pentan-2-yl tosylate |

| Solvent | Tetrahydrofuran (THF) |

| Product (after deprotection) | This compound |

Functional Group Tolerance and Regioselectivity in the Synthesis of this compound Derivatives

The synthesis of complex molecules such as this compound derivatives necessitates robust methodologies that exhibit high levels of functional group tolerance and regioselectivity. The inherent ring strain of the azetidine core, coupled with the desire for specific substitution patterns, presents unique synthetic challenges. rsc.org Advanced synthetic strategies must therefore be employed to ensure that the desired C3-alkoxy functionality is installed with precision, while other sensitive functional groups within the molecule remain intact.

Functional Group Tolerance

Modern synthetic methods for constructing the azetidine ring have shown remarkable compatibility with a wide array of functional groups. This tolerance is crucial when synthesizing derivatives of this compound that may be further elaborated or are part of a larger, more complex molecular architecture.

One notable advancement is the use of Lanthanide(III) triflates, such as La(OTf)₃, as catalysts in the intramolecular aminolysis of epoxides. nih.govnih.govfrontiersin.org This method has demonstrated high yields in the presence of various acid-sensitive and Lewis basic functional groups. nih.govnih.govfrontiersin.org For instance, substrates containing Boc, PMB, and TBS protecting groups, which are prone to cleavage under acidic conditions, have been successfully cyclized to their corresponding azetidines in high yields. nih.govfrontiersin.org Furthermore, functional groups that can coordinate with the catalyst, such as nitriles and sulfides, have been shown to have minimal impact on the reaction's efficiency. nih.govfrontiersin.org The mild nature of these catalytic conditions suggests that a precursor to this compound bearing other sensitive moieties could be cyclized without significant degradation.

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is another powerful technique for azetidine synthesis that showcases excellent functional group tolerance. rsc.org This method allows for the formation of the azetidine ring from precursors containing a range of substituents. The reaction conditions are mild enough to be compatible with base-sensitive functional groups like pinacolborane and esters. nsf.gov This broad compatibility is advantageous for the synthesis of diverse this compound derivatives.

The table below summarizes the tolerance of various functional groups in modern azetidine synthetic methodologies.

| Functional Group | Tolerated in La(OTf)₃-catalyzed Aminolysis | Tolerated in Pd(II)-catalyzed C-H Amination |

| Boc Protecting Group | Yes nih.govfrontiersin.org | Yes nsf.gov |

| PMB Protecting Group | Yes nih.govfrontiersin.org | Not Reported |

| TBS Protecting Group | Yes nih.govfrontiersin.org | Not Reported |

| Nitrile | Yes nih.govfrontiersin.org | Not Reported |

| Sulfide | Yes nih.govfrontiersin.org | Not Reported |

| Ester | Not Reported | Yes nsf.gov |

| Pinacolborane | Not Reported | Yes nsf.gov |

| N-Boc Indole | Not Reported | Yes nsf.gov |

Regioselectivity

Achieving the desired regiochemistry is paramount in the synthesis of this compound, where the alkoxy group must be specifically located at the C3 position of the azetidine ring. The choice of synthetic strategy plays a critical role in directing the cyclization to yield the correct constitutional isomer.

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a compelling example of high regioselectivity. nih.govnih.govfrontiersin.org This reaction proceeds via a C3-selective intramolecular aminolysis, leading to the formation of the desired azetidine ring. nih.govnih.govfrontiersin.org Computational studies have suggested that the coordination of the lanthanide (III) catalyst to the substrate and/or product is a key factor in determining this regiochemical outcome. nih.govfrontiersin.org This method stands in contrast to the aminolysis of trans-3,4-epoxy amines, which can lead to the formation of 3-hydroxypyrrolidines through a C4-selective intramolecular epoxide aminolysis. nih.gov The ability to control the regioselectivity based on the stereochemistry of the starting epoxide is a powerful tool for the targeted synthesis of C3-substituted azetidines.

In a different approach, the synthesis of 2-arylazetidines has been achieved with high regio- and diastereoselectivity through a superbase-induced cyclization of oxiranylmethyl-benzylamine derivatives. acs.orgsemanticscholar.org In this kinetically controlled reaction, the formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgsemanticscholar.org The reaction exclusively occurs at the benzylic position, ensuring the correct placement of substituents on the resulting azetidine ring. acs.org While this specific example leads to 2,3-disubstituted azetidines, the principle of kinetic control to favor the formation of the four-membered ring over the five-membered ring is a key concept in achieving regioselectivity in azetidine synthesis.

The following table outlines the regioselective outcomes of different synthetic methodologies for azetidine formation.

| Methodology | Starting Material | Regioselective Outcome | Key Factor |

| La(OTf)₃-catalyzed Intramolecular Aminolysis | cis-3,4-Epoxy amine | C3-selective aminolysis to form azetidine nih.govnih.govfrontiersin.org | Catalyst coordination and substrate stereochemistry nih.govfrontiersin.org |

| Superbase-induced Cyclization | Oxiranylmethyl-benzylamine | Formation of azetidine over pyrrolidine acs.orgsemanticscholar.org | Kinetically controlled reaction acs.orgsemanticscholar.org |

In the context of synthesizing this compound, these advanced methodologies provide a clear roadmap. A synthetic precursor would ideally be designed to leverage these principles of functional group tolerance and regioselectivity. For instance, a cis-epoxide could be employed in a lanthanide-catalyzed cyclization to ensure the formation of the azetidine ring with the alkoxy substituent at the desired C3 position. The mild reaction conditions would likely tolerate the pentan-2-yloxy group and other functionalities present in the molecule.

Reactivity and Chemical Transformations of 3 Pentan 2 Yloxy Azetidine and Analogous Compounds

Ring-Opening Reactions of Substituted Azetidines

The considerable ring strain of azetidines makes them susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. rsc.org These reactions provide a pathway to highly functionalized linear amines and other valuable molecular scaffolds. The stability of the azetidine (B1206935) ring can be influenced by substituents; for instance, some azetidine-derivative heterocycles have shown surprising stability even under harsh acidic or basic conditions. researchgate.net However, in many cases, the ring strain can be harnessed for synthetic purposes. beilstein-journals.orgnih.gov

Mechanistic Investigations of Azetidine Ring Cleavage

The cleavage of the azetidine ring can proceed through different mechanisms depending on the substrate and the reaction conditions. Nucleophilic ring-opening is a major pathway, often requiring activation of the azetidine. researchgate.net This activation can be achieved through the formation of quaternary ammonium salts or by using Lewis or Brønsted acids. nih.gov

In some instances, intramolecular ring-opening can occur. For example, certain N-substituted aryl azetidines have been observed to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov This process is initiated by the protonation of the azetidine nitrogen, which facilitates a nucleophilic attack by a pendant amide group, leading to ring cleavage. nih.gov The rate of this decomposition is sensitive to pH, with more rapid cleavage occurring at lower pH values. nih.gov The pKa of the azetidine nitrogen is a key factor in its stability, influencing the ease of protonation and subsequent ring-opening. nih.gov

Photochemical methods also offer a unique approach to azetidine ring-opening. For instance, 3-phenylazetidinols, formed through a Norrish-Yang cyclization, can readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org Mechanistically, it is believed that a transient hemiketal or a boronic monoester protonates the azetidine, initiating the ring-opening process. beilstein-journals.org

Regioselectivity and Stereoselectivity in Azetidine Ring-Opening Processes

The regioselectivity of azetidine ring-opening is highly dependent on the nature and position of substituents on the ring. In nucleophilic ring-opening reactions, the site of attack is influenced by both electronic and steric factors. Generally, nucleophiles tend to attack at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state.

Stereoselectivity is also a critical aspect of these reactions. The development of enantioselective ring-opening methods for azetidines is an active area of research.

Functionalization of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for molecular diversification, allowing for the introduction of a wide range of substituents that can modulate the compound's physical, chemical, and biological properties.

N-Alkylation and N-Arylation Strategies for Azetidine Modification

N-alkylation is a fundamental transformation for modifying the azetidine nitrogen. This can be achieved through various methods, including reactions with alkyl halides. For instance, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes has been demonstrated. nih.govrsc.org Another eco-friendly approach involves the use of propylene carbonate as both a reagent and a solvent for the N-alkylation of N-heterocycles under neat conditions. nih.gov

N-arylation of azetidines is another important modification. Palladium-catalyzed cross-coupling reactions of aryl or heteroaryl bromides with the parent azetidine have been shown to be a viable method for accessing a wide range of N-arylazetidines without ring cleavage. researchgate.net Copper-catalyzed N-arylation is another effective strategy. researchgate.net

| Reaction Type | Reagents and Conditions | Substrate | Product | Key Features |

|---|---|---|---|---|

| N-Alkylation | LDA, Benzyl (B1604629) bromide, -78 °C to rt | N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-borane complex | α-Benzylated azetidine-2-carbonitrile | Diastereoselective α-alkylation. |

| N-Alkylation | Propylene carbonate, Heat | Various N-heterocycles | N-(2-hydroxypropyl) substituted heterocycles | Green chemistry approach, no genotoxic alkyl halides required. |

| N-Arylation | Palladium catalyst, Aryl/Heteroaryl bromides | Azetidine | N-Aryl/Heteroaryl azetidines | Wide range of products accessible without ring cleavage. |

| N-Arylation | Copper catalyst | Azetidine | N-Arylazetidines | Alternative to palladium-catalyzed methods. |

Protective Group Strategies for the Azetidine Nitrogen

The temporary protection of the azetidine nitrogen is a crucial strategy in multi-step syntheses to prevent unwanted reactions at the nitrogen atom. A variety of protecting groups have been developed for amines, many of which are applicable to azetidines. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

Commonly used nitrogen protecting groups include carbamates such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. wikipedia.org The Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by hydrogenolysis. wikipedia.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another important protecting group, which is labile to basic conditions. wikipedia.org

The selection of an appropriate protecting group is critical for achieving orthogonality in a synthetic sequence, allowing for the selective deprotection of one functional group in the presence of others. wikipedia.org For example, the use of both Boc and Fmoc groups in the same molecule allows for selective deprotection under acidic or basic conditions, respectively. organic-chemistry.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Strong acid (e.g., HCl, CF3COOH) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine in DMF) |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents |

| Trichloroethyl chloroformate | Troc | Troc-Cl | Zn in acetic acid |

Transformations Involving the C3 Position of 3-Alkoxyazetidines

The C3 position of the azetidine ring is another key site for functionalization. In 3-alkoxyazetidines, such as 3-(pentan-2-yloxy)azetidine, the alkoxy group can influence the reactivity of the ring and can itself be a site for chemical transformation.

The synthesis of 3-alkoxyazetidines often proceeds through a 3-hydroxyazetidine intermediate. The hydroxyl group at the C3 position can be alkylated to form the desired ether linkage. This transformation is a critical step in introducing the alkoxy substituent.

While the direct transformation of a pre-formed 3-alkoxy group on an azetidine ring is not extensively documented in the provided search results, the general reactivity of ethers suggests potential transformations. One such reaction is the acidic cleavage of the C-O bond. Strong acids like HBr and HI are known to cleave ethers, which could potentially be applied to 3-alkoxyazetidines, leading to a 3-hydroxyazetidine and an alkyl halide. The mechanism of this cleavage (SN1 or SN2) would depend on the nature of the alkyl group in the alkoxy substituent.

Furthermore, the synthesis of other 3-substituted azetidines can provide insights into the reactivity at this position. For example, the synthesis of 3-aminoazetidines can be achieved through the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum (III) trifluoromethanesulfonate (B1224126). nih.gov This reaction proceeds with C3-selective aminolysis to form the azetidine ring. nih.gov While this is a ring-forming reaction, it highlights a strategy for introducing a nitrogen substituent at the C3 position.

Additionally, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. beilstein-journals.org This demonstrates the accessibility of the C3 position for nucleophilic attack in appropriately activated azetidine derivatives.

C-H Functionalization Adjacent to the Alkoxy Linkage

The C-H bonds alpha to the ether oxygen in the pentan-2-yloxy side chain are activated towards oxidation and functionalization. This reactivity is a well-established principle in ether chemistry, often proceeding through hydrogen atom transfer (HAT) to generate radical intermediates. nih.govresearchgate.net While specific studies on this compound are not prevalent, the outcomes can be predicted based on general methodologies for ether oxidation.

The functionalization of unactivated C-H bonds is a significant area of organic synthesis. nih.gov In the case of ethers, reactions can be initiated by various oxidants, including metal-based reagents and peroxides, or through photoredox catalysis. researchgate.netnih.gov For a secondary ether like the pentan-2-yloxy group, oxidation would likely yield a ketone. Electrophotocatalytic methods have been developed for the highly regioselective C-H functionalization of ethers, favoring the less-hindered α-position. nih.gov These reactions can couple ethers with a variety of partners, including isoquinolines, alkenes, and pyrazoles. nih.gov

Research has demonstrated that the direct oxidation of ether sp³ C-H bonds can be achieved using reagent systems like m-chloroperbenzoic acid (mCPBA) in the presence of trichloroacetonitrile (CCl₃CN), which chemoselectively transforms methyl ethers to ketones. researchgate.net Such methods highlight the potential for selectively targeting the C-H bond at the secondary carbon of the pentan-2-yloxy group for transformation into a carbonyl, leading to 3-(pentan-2-on-yloxy)azetidine.

Table 1: Examples of Reagents for C-H Functionalization of Ethers

| Reagent/System | Transformation | Comments |

| Trisaminocyclopropenium (TAC) ion / Visible Light | Oxidant-free coupling with various nucleophiles | High regioselectivity for the less-hindered α-position. nih.gov |

| mCPBA / CCl₃CN / MeCN | Oxidation of methyl ethers to ketones | Chemoselective transformation under mild conditions. researchgate.net |

| Iron Catalysts (e.g., Fe(PDP)) | Late-stage hydroxylation | Allows for oxidation at sites remote from existing functionality. nih.gov |

| Dioxiranes (DMDO, TFDO) | Oxidation to alcohols or ketones | Stoichiometric oxidants often used for tertiary C-H bonds. nih.gov |

Radical Functionalization at the Azetidine C3 Position

The C3 position of the azetidine ring is a key site for functionalization. The generation of a radical at this tertiary carbon opens pathways for the introduction of various substituents. Photoredox catalysis is a powerful tool for the mild generation of alkyl radicals for C-C bond formation. nih.gov

Studies on analogous 3-aryl-oxetanes and azetidines have shown that tertiary benzylic radicals can be generated from 3-aryl-3-carboxylic acid precursors via decarboxylation. nih.gov These radicals readily undergo conjugate addition to activated alkenes. nih.gov Although the C3 position in this compound is not benzylic, similar radical generation strategies could be envisioned from a corresponding C3-carboxylic acid or other suitable radical precursor. The strain within the four-membered ring can influence the stability and reactivity of the resulting radical, potentially enhancing product yields compared to unstrained systems. nih.gov

Another advanced strategy involves a one-pot, polar radical crossover reaction to create stereo-defined trisubstituted azetidines. This method has been demonstrated starting from 3-methoxyazetidines, which are close structural analogs. nih.gov The process involves the in-situ generation of an azetinyllithium species, which is then converted to a borinate intermediate. Subsequent reaction with a radical precursor under blue light irradiation leads to the functionalized azetidine with high diastereoselectivity. nih.gov

Table 2: Radical Functionalization Strategies for Azetidine Derivatives

| Precursor | Method | Reagents/Conditions | Product Type |

| 3-Aryl-3-carboxylic acid azetidines | Visible Light Photoredox Catalysis (Decarboxylative Alkylation) | Photocatalyst, activated alkene | 3-Aryl-3-alkyl substituted azetidines nih.gov |

| 3-Methoxyazetidines | Polar Radical Crossover | 1. α-lithiation/elimination/α-lithiation 2. R¹-Bpin 3. R²-I, blue light | Stereo-defined trisubstituted azetidines nih.gov |

Aza-Michael Addition Reactions with Azetidine Derivatives

The Aza-Michael addition is a fundamental reaction for forming C-N bonds and is highly valuable for synthesizing bioactive compounds. researchgate.net This strategy can be applied to azetidine derivatives to introduce nitrogen-based functional groups. The reaction typically involves the addition of an N-nucleophile to an electron-deficient alkene (a Michael acceptor).

To apply this reaction to the this compound scaffold, the C3 position would first need to be converted into a Michael acceptor. A common precursor used in research is methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which is synthesized from N-Boc-azetidin-3-one. mdpi.comnih.govbohrium.com This α,β-unsaturated ester readily reacts with various heterocyclic amines in an aza-Michael addition to yield functionalized 3-substituted azetidines. mdpi.comresearchgate.net

A wide range of NH-heterocycles, including pyrrolidine (B122466), pyrazoles, imidazoles, and indazoles, have been successfully employed as nucleophiles in this reaction, often catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.com The reactions are generally efficient, providing the desired 3-substituted azetidine products in moderate to excellent yields. mdpi.com

Table 3: Aza-Michael Addition of NH-Heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate

| NH-Heterocycle | Catalyst/Solvent | Reaction Time | Yield |

| Pyrrolidine | DBU / Acetonitrile | 4 h | 92% mdpi.com |

| 1H-Pyrazole | DBU / Acetonitrile | 16 h | 83% mdpi.com |

| 4-Bromo-1H-pyrazole | DBU / Acetonitrile | 16 h | 82% mdpi.com |

| 1H-Indazole | DBU / Acetonitrile | 16 h | 75% mdpi.com |

| 1H-Imidazole | DBU / Acetonitrile | 16 h | 53% mdpi.com |

| 1H-Indole | DBU / Acetonitrile | 16 h | 55% mdpi.com |

Derivatization of the Pentan-2-yloxy Side Chain

The pentan-2-yloxy side chain offers opportunities for derivatization, primarily through cleavage of the C-O ether bond. Ether cleavage reactions typically yield an alcohol and an alkyl halide or another derivative, depending on the reagent used. Common reagents for cleaving alkyl ethers include strong acids like HBr and Lewis acids such as boron tribromide (BBr₃).

Cleavage of this compound would be expected to produce azetidin-3-ol (B1332694) and a derivative of 2-pentanol. The resulting hydroxyl group on the azetidine ring is a versatile functional handle for further modifications. Alkylation or arylation can be used to introduce new ether or ester functionalities. nih.govresearchgate.net For instance, the newly formed azetidin-3-ol could be reacted with various alkylating agents to synthesize a library of new 3-alkoxyazetidine derivatives. libretexts.orgorganic-chemistry.org

Alternatively, the focus could be on modifying the alkyl portion of the side chain without cleaving the ether. As discussed in section 3.3.1, selective oxidation could convert the secondary alcohol position to a ketone. Furthermore, advanced late-stage functionalization techniques could potentially target the more remote, unactivated C-H bonds on the pentyl group, although this remains a significant synthetic challenge. nih.gov

Table 4: Common Reagents for Ether Cleavage

| Reagent | Typical Conditions | Comments |

| Boron Tribromide (BBr₃) | Anhydrous, often at low temperature | Highly effective for aryl methyl ethers, but also cleaves alkyl ethers. |

| Hydrobromic Acid (HBr) | Concentrated, often with heating | A classic method for ether cleavage. |

| Trimethylsilyl Iodide (TMSI) | Anhydrous, neutral conditions | A milder alternative to strong acids. |

| 2-(Diethylamino)ethanethiol | With base (e.g., NaH) | Used for deprotection of aromatic methyl ethers, allows for acid-soluble workup. organic-chemistry.org |

Applications of 3 Alkoxyazetidine Scaffolds in Advanced Organic Synthesis and Molecular Design

Azetidines as Versatile Building Blocks for the Construction of Complex Molecular Architectures

The azetidine (B1206935) ring is a highly sought-after motif in synthetic chemistry due to its unique structural and reactive properties. rsc.org Its considerable ring strain facilitates a range of ring-opening and functionalization reactions, making it a powerful building block for synthesizing more complex molecular architectures. rsc.orgarkat-usa.org Unlike the more strained three-membered aziridines, azetidines offer a better balance of reactivity and stability, allowing for selective chemical transformations under controlled conditions. rsc.org

The synthesis of 3-functionalized azetidines, including 3-alkoxy derivatives, can be achieved through various strategies, such as the cyclization of 1,3-difunctionalized compounds or the ring enlargement of aziridines. arkat-usa.org Once formed, the substituted azetidine scaffold can participate in numerous reactions. For instance, strain-release spirocyclization reactions of related azabicyclo[1.1.0]butanes can provide access to acyl- or alkoxycarbonyl-substituted azetidines. arkat-usa.org

The alkoxy group at the C-3 position, as seen in 3-(Pentan-2-yloxy)azetidine, serves as a key functional handle. It can influence the electronic properties of the ring and provide a site for further modification, enabling the construction of diverse molecular frameworks, including polycyclic alkaloid scaffolds. beilstein-journals.org The ability to readily introduce and modify substituents on the azetidine ring makes these compounds versatile intermediates for diversity-oriented synthesis, aiming to produce collections of structurally varied compounds. beilstein-journals.org

Table 1: Selected Synthetic Methodologies for Azetidine Scaffolds

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Reaction between imines and alkenes to form the azetidine ring. | Direct formation of the four-membered ring; can be promoted photochemically or with catalysts. | rsc.orgacs.org |

| Intramolecular Cyclization | Ring closure of appropriately substituted alkylamines or amino alcohols. | Relies on nucleophilic substitution to form the N-C bond of the ring. | acs.org |

| Ring Expansion | Conversion of aziridines to azetidines. | Involves cleavage of a C-N bond in the aziridine (B145994) and insertion of a carbon atom. | arkat-usa.orgacs.org |

| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes with boronic esters. | Provides access to 3,3-disubstituted azetidines. | rsc.org |

Development of Azetidine-Containing Chiral Auxiliaries and Ligands for Asymmetric Catalysis

In the field of asymmetric catalysis, the design of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. The rigid and well-defined three-dimensional structure of the azetidine ring makes it an excellent scaffold for the development of such ligands. nih.gov The incorporation of stereocenters onto the azetidine framework, such as the chiral carbon in the pentan-2-yloxy group of this compound, allows for the creation of a chiral environment around a metal center.

Chiral ligands based on various heterocyclic scaffolds, such as oxazolidines, have been successfully employed in a multitude of asymmetric transformations. nih.gov Similarly, azetidine-based ligands can be designed to influence the facial selectivity of substrate approach to a catalyst, thereby inducing high levels of enantioselectivity. The defined geometry of the four-membered ring restricts conformational flexibility, which is a desirable trait for an effective chiral ligand. researchgate.net

The development of modular P,N-ligands (containing both phosphorus and nitrogen atoms) has shown that non-symmetrical ligands can often outperform traditional C2-symmetric ligands in various metal-catalyzed reactions. researchgate.netnih.gov The azetidine scaffold, with its potential for substitution at the nitrogen and carbon atoms, is well-suited for the synthesis of such modular ligands. By varying the substituents, both the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity for specific reactions like hydrogenations or allylic substitutions. nih.gov

Table 2: Applications of Chiral Ligands in Asymmetric Catalysis

| Reaction Type | Role of Chiral Ligand | Example Ligand Scaffolds | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Controls the stereoselective addition of hydrogen across a double bond. | P,P-ligands, P,N-ligands | researchgate.netnih.gov |

| Asymmetric Allylic Substitution | Directs the nucleophilic attack to one of the two enantiotopic termini of an allyl group. | P,N-ligands (e.g., PHOX) | nih.gov |

| Asymmetric Cycloadditions | Governs the stereochemistry of the newly formed chiral centers in the cyclic product. | NHC-ligands, Bisphosphine ligands | mdpi.com |

| Asymmetric Alkylations | Creates a chiral environment to control the enantioselectivity of C-C bond formation. | Oxazolidine derivatives | nih.gov |

Synthesis of Conformationally Constrained Amino Acid Analogues Incorporating Azetidine Rings

The incorporation of cyclic structures into amino acids is a widely used strategy in medicinal chemistry and peptide science to restrict conformational flexibility. lifechemicals.com Such conformationally constrained amino acids are valuable tools for studying peptide structure-activity relationships and for designing peptidomimetics with improved metabolic stability and receptor-binding affinity. lifechemicals.comnih.gov The rigid azetidine ring is an ideal candidate for creating these constrained analogues.

By replacing the natural proline ring with an azetidine-based structure, chemists can create novel amino acids that force peptide backbones into specific secondary structures. lifechemicals.com The synthesis of azetidine-2-carboxylic acid derivatives, for example, provides building blocks that are analogues of proteinogenic amino acids. The substituent at the 3-position, such as the pentan-2-yloxy group, can mimic the side chains of natural amino acids like leucine (B10760876) or isoleucine, while the ring itself imposes significant constraints on the peptide backbone's phi (Φ) and psi (Ψ) torsion angles.

Synthetic routes to these specialized amino acids often involve multi-step sequences, including intramolecular cyclization strategies. nih.gov The resulting azetidine-containing peptides can adopt unique folded conformations, influencing their biological activity. This approach has been successfully applied in the design of various therapeutic agents, including enzyme inhibitors. lifechemicals.com

Integration of Azetidine Motifs into Frameworks for Chemical Biology Research

In chemical biology and drug discovery, the azetidine motif serves as a valuable "bioisostere" for other common chemical groups. acs.org Its small, rigid structure can replace larger, more flexible rings like pyrrolidine (B122466) or even acyclic fragments, often leading to improved physicochemical properties such as metabolic stability and solubility. acs.org The unique three-dimensional shape imparted by the azetidine ring can also lead to enhanced binding affinity and selectivity for biological targets.

The functionalization of the azetidine scaffold is crucial for its application in creating diverse compound libraries for biological screening. A substituent like the pentan-2-yloxy group on a 3-alkoxyazetidine provides a point of diversity that can be varied to explore the chemical space around a biological target. For instance, in the development of enzyme inhibitors, the azetidine core can act as a central scaffold, with various functional groups attached to probe interactions within the enzyme's active site. acs.org

Iron-catalyzed alkylation of azetidinols with thiols represents a mild and efficient method to generate 3-substituted azetidines, demonstrating the utility of the hydroxyl group as a precursor to other functionalities. acs.org This highlights how a 3-hydroxyazetidine, a related structure to 3-alkoxyazetidines, can be a key intermediate for introducing a wide range of substituents, thereby facilitating the synthesis of diverse molecules for chemical biology research and drug discovery programs. acs.org

Computational and Theoretical Investigations of 3 Alkoxyazetidine Chemistry

Density Functional Theory (DFT) Studies on Azetidine (B1206935) Reaction Mechanismsresearchwithrutgers.comsemanticscholar.org

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of azetidines. It allows for the detailed study of electronic structures and energy profiles of reactions, providing clarity on how these strained rings are formed and transformed. nih.gov DFT calculations are particularly useful in studying the intricacies of allylic fluorination and other reactions for synthesizing derivatives. dntb.gov.ua

The formation of the azetidine ring is a kinetically controlled process where the four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. acs.org DFT calculations have been instrumental in elucidating the transition states (TS) of these reactions.

For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations showed that the energy of the transition state leading to azetidine formation is significantly lower than that leading to the corresponding pyrrolidine. nih.govfrontiersin.org This is consistent with experimental observations and provides a quantum mechanical explanation for the observed regioselectivity. acs.org Studies on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines used DFT to calculate the transition states, confirming that the formation of the azetidine ring is energetically favored. nih.govfrontiersin.org

Table 1: Calculated Transition State Energy Differences in Azetidine vs. Pyrrolidine Formation Data derived from computational studies on related epoxy amine cyclizations.

| Reactant Type | Catalyst System | Favored Product | Calculated ΔG‡ (Azetidine - Pyrrolidine) (kJ/mol) | Reference |

| trans-Epoxy Amine | Dimethylamine-coordinated La(III) | Pyrrolidine | > 0 | nih.gov |

| cis-Epoxy Amine | Dimethylamine-coordinated La(III) | Azetidine | < 0 | nih.gov |

Computational studies are crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions involving azetidines. For example, in the synthesis of 2-arylazetidines, quantum chemical investigations have shed light on the mechanistic details that govern the stereo- and diastereospecific outcomes. acs.org These calculations can explain why certain isomers are formed preferentially, aligning with Baldwin's rules for ring-closure reactions. acs.org

Molecular Dynamics Simulations and Conformational Analysis of Azetidine Derivatives

Studies on azetidine-2-carboxylic acid (Aze), a proline analogue, have used MD simulations to explore its conformational landscape. nih.gov These simulations revealed that the four-membered azetidine ring is less puckered than the five-membered ring of proline and can adopt different puckered structures depending on the peptide backbone. nih.gov Furthermore, simulations of homo-pentapeptides showed that Aze has a higher propensity to undergo trans→cis peptide bond isomerization compared to proline, which can induce significant bends in a polypeptide chain. nih.gov For other azetidine derivatives, MD simulations have been used to validate docking results and analyze structural stability, showing that the root-mean-square deviation (RMSD) can remain within a stable range (e.g., 0.75 Å to 1.5 Å) over the simulation time. researchgate.net

Computational Prediction of Reactivity and Substrate Scope in Azetidine Synthesisnih.govresearchgate.net

Computational models have emerged as a powerful tool for predicting the outcome of chemical reactions, thereby guiding synthetic efforts. bioquicknews.com Recently, researchers at MIT and the University of Michigan developed computational models to predict which compounds will react together to form azetidines via photocatalysis. mit.edu By calculating frontier orbital energies for different alkenes and oximes, their model could predict with high accuracy whether a given pair would form an azetidine. mit.edu

This predictive approach allows chemists to prescreen potential substrates, saving time and resources that would otherwise be spent on trial-and-error experimentation. mit.edu The models suggested a much broader substrate scope for azetidine synthesis than was previously thought possible. mit.edu This computational screening can help pharmaceutical companies identify promising molecules for developing new drugs. mit.edu

Strain Energy Analysis in Azetidine Systems and its Influence on Reactivityresearchgate.netrsc.org

The reactivity of azetidines is largely governed by their inherent ring strain, which is a consequence of the deviation of bond angles from the ideal sp³ hybridization. researchwithrutgers.comrsc.orgrsc.org The strain energy of the azetidine ring is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org

This considerable ring strain makes azetidines more reactive and susceptible to ring-opening reactions compared to larger heterocycles, while still being stable enough for practical handling. researchwithrutgers.comrsc.orgrsc.org The strain energy can be harnessed in "strain-release" reactions to synthesize more complex molecules. semanticscholar.org For instance, the introduction of an azetidine structure into energetic materials can improve their performance due to the additional energy released upon the decomposition and opening of the strained ring. nih.govrsc.org However, this inherent strain can also lead to chemical stability issues, such as intramolecular ring-opening decomposition pathways, which must be considered during molecular design. nih.gov

Table 2: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity | Reference |

| Aziridine (B145994) | 3 | 27.7 | High | rsc.org |

| Azetidine | 4 | 25.4 | Moderate | rsc.org |

| Pyrrolidine | 5 | 5.4 | Low | rsc.org |

Future Research Trajectories and Emerging Trends in 3 Pentan 2 Yloxy Azetidine Research

Development of Novel and Sustainable Synthetic Methodologies for Substituted Azetidines

The synthesis of functionalized azetidines has historically been challenging, limiting their widespread use. nih.gov However, recent advances are paving the way for more efficient and environmentally benign methods. A key area of future research will be the development of sustainable synthetic routes that offer high degrees of stereochemical and regiochemical control.

Promising methodologies that are ripe for further exploration include:

Photochemical Reactions: Visible-light-mediated reactions, such as the aza Paternò-Büchi [2+2] photocycloaddition, are emerging as powerful, sustainable tools for constructing the azetidine (B1206935) core. rsc.orgresearchgate.netnih.govchemrxiv.org These methods often proceed under mild conditions and can be scaled, offering a green alternative to traditional thermal reactions. nih.gov Future work will likely focus on expanding the substrate scope and developing enantioselective variants of these photocycloadditions.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and control over reaction parameters for handling reactive intermediates. acs.org Applying flow technology to the synthesis of lithiated azetidine and azetine intermediates allows for their functionalization at higher temperatures than achievable in batch processes, increasing efficiency and sustainability. acs.org

Strain-Release Driven Synthesis: Harnessing the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) provides a powerful and regioselective route to 3-substituted azetidines. rsc.orgresearchgate.net The reaction of ABBs with organometal reagents or boronic esters allows for the introduction of a wide variety of functional groups at the C3 position. rsc.orgresearchgate.net

Catalytic C-H Amination: Intramolecular palladium-catalyzed C(sp³)–H amination represents a modern and efficient strategy for forming the azetidine ring. rsc.org This approach is notable for its broad substrate scope and its ability to create densely functionalized products that would be difficult to synthesize otherwise. rsc.org

| Method | Key Features | Sustainability Aspect | Reference(s) |

| Visible-Light Photocatalysis | Uses light energy to drive [2+2] cycloadditions. | Operates at ambient temperature, reducing energy consumption. | rsc.orgresearchgate.netnih.gov |

| Flow Chemistry | Enables safe handling of reactive intermediates at elevated temperatures. | Improved energy efficiency and process control. | acs.org |

| Strain-Release Synthesis | Utilizes strained precursors (e.g., ABBs) for regioselective functionalization. | High atom economy and efficiency. | rsc.orgresearchgate.net |

| Catalytic C-H Amination | Forms C-N bonds directly by activating C-H bonds. | Reduces the need for pre-functionalized starting materials. | rsc.org |

| Copper-Catalyzed Radical Annulation | A [3+1] cyclization of aliphatic amines and alkynes. | Uses an inexpensive and abundant copper catalyst. | nih.gov |

Exploration of New Reactivity Modes for 3-Alkoxyazetidines in Organic Transformations

The reactivity of azetidines is largely governed by their ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgrsc.org This unique characteristic allows for selective ring-opening reactions under specific conditions, providing access to valuable acyclic structures. For a compound like 3-(Pentan-2-yloxy)azetidine, the alkoxy substituent is expected to significantly influence the ring's electronic properties and reactivity.

Future research will delve into:

Lewis Acid-Catalyzed Ring Opening: Investigating the regioselective cleavage of the C-N or C-C bonds upon activation with various Lewis acids. The ether oxygen at the C3 position could act as an internal directing group, leading to novel and predictable reaction pathways.

Transition Metal-Catalyzed Functionalization: Developing new methods for the cross-coupling and functionalization of the azetidine ring without cleavage. This could involve C-H activation at the C2 or C4 positions, allowing for the introduction of new substituents and the creation of complex molecular architectures.

Strain-Driven Transformations: Using the inherent ring strain to drive reactions such as cycloadditions or rearrangements. nih.gov For instance, azetines, the unsaturated counterparts, can serve as reactive intermediates to access a wide range of substituted and polycyclic azetidines through various addition reactions. nih.gov

Advanced Applications in Scaffold-Based Chemical Library Synthesis and Diversity-Oriented Synthesis

Azetidines are considered privileged scaffolds in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and conformational rigidity. nih.govenamine.net The 3-alkoxy moiety, in particular, can serve as a key vector for exploring chemical space.

Future trends in this area include:

Diversity-Oriented Synthesis (DOS): Using the this compound core to generate large and structurally diverse chemical libraries is a major area of interest. nih.govresearchgate.net By systematically varying substituents on the azetidine nitrogen and manipulating the alkoxy side chain, researchers can create collections of molecules for high-throughput screening. nih.govresearchgate.net One notable study described the synthesis of a 1976-membered library of spirocyclic azetidines for targeting the central nervous system (CNS). nih.govnih.gov

Scaffold Hopping and Bioisosterism: The rigid, three-dimensional nature of the azetidine ring makes it an excellent bioisostere for other common chemical groups. nih.gov Future work will focus on systematically replacing moieties like gem-dimethyl groups or larger rings with the 3-alkoxyazetidine scaffold to improve the pharmacokinetic profiles of known bioactive compounds.

Fragment-Based Drug Discovery (FBDD): The conformationally restricted nature of azetidines makes them ideal fragments for FBDD. enamine.net The this compound fragment could be used to probe the binding pockets of proteins and serve as a starting point for growing more potent, drug-like molecules.

| Application | Description | Significance | Reference(s) |

| Diversity-Oriented Synthesis | Creation of large libraries with high skeletal diversity (e.g., fused, bridged, spirocyclic systems). | Rapid exploration of chemical space for drug discovery, particularly for CNS targets. | nih.govresearchgate.netnih.gov |

| Fragment-Based Drug Design | Use of small, rigid azetidine fragments as starting points for drug development. | Leads to higher binding affinity due to reduced entropic penalty upon binding. | enamine.net |

| Scaffold Hopping | Replacement of existing molecular scaffolds with the azetidine ring. | Can improve metabolic stability and other pharmacokinetic properties. | nih.gov |

Interdisciplinary Research Integrating Azetidine Chemistry with Emerging Fields

The unique properties of the azetidine ring position it as a valuable component in various interdisciplinary fields beyond traditional medicinal chemistry.

Emerging research directions include:

Chemical Biology: Developing 3-alkoxyazetidine-containing chemical probes to study biological systems. These probes could be tagged with fluorescent dyes or affinity labels to investigate protein-ligand interactions or cellular pathways.

Materials Science: Incorporating the polar, rigid azetidine scaffold into polymers or other materials could impart novel properties. Recent research has demonstrated the utility of photochemical strategies to create azetidine-based energetic materials, highlighting their potential in fields beyond pharmaceuticals. nih.gov The stereochemistry of the azetidine core was shown to have a significant impact on the physical properties of these materials. nih.gov